molecular formula C21H25NO4 B3753672 ETHYL 3-[4-(4-ETHYLPHENOXY)BUTANAMIDO]BENZOATE

ETHYL 3-[4-(4-ETHYLPHENOXY)BUTANAMIDO]BENZOATE

Cat. No.: B3753672
M. Wt: 355.4 g/mol
InChI Key: BQBZKFXWAKPDRL-UHFFFAOYSA-N
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Description

ETHYL 3-[4-(4-ETHYLPHENOXY)BUTANAMIDO]BENZOATE is an organic compound with a complex structure that includes aromatic rings, ester groups, and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[4-(4-ETHYLPHENOXY)BUTANAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-ethylphenol with butanoyl chloride to form 4-(4-ethylphenoxy)butanoic acid. This intermediate is then reacted with ethyl 3-aminobenzoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[4-(4-ETHYLPHENOXY)BUTANAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, such as nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 3-[4-(4-ETHYLPHENOXY)BUTANAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 3-[4-(4-ETHYLPHENOXY)BUTANAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-[4-(4-METHYLPHENOXY)BUTANAMIDO]BENZOATE
  • ETHYL 3-[4-(4-CHLOROPHENOXY)BUTANAMIDO]BENZOATE

Uniqueness

ETHYL 3-[4-(4-ETHYLPHENOXY)BUTANAMIDO]BENZOATE is unique due to its specific structural features, such as the ethyl group on the phenoxy ring

Properties

IUPAC Name

ethyl 3-[4-(4-ethylphenoxy)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-3-16-10-12-19(13-11-16)26-14-6-9-20(23)22-18-8-5-7-17(15-18)21(24)25-4-2/h5,7-8,10-13,15H,3-4,6,9,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBZKFXWAKPDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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